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Compound of Interest

Compound Name: Tolrestat-d3
Cat. No.: B1162484
Get Quote
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Executive Summary

Tolrestat-d3 is the stable isotope-labeled analog of Tolrestat (AY-27773), a potent aldose
reductase inhibitor (ARI) historically investigated for the treatment of diabetic neuropathy and
retinopathy. In modern drug development, Tolrestat-d3 serves a critical role as an Internal
Standard (IS) in quantitative bioanalysis (LC-MS/MS). Its deuterated structure compensates for
matrix effects, ionization suppression, and extraction variability, ensuring high-precision
pharmacokinetic (PK) data.

This guide details the chemical architecture, a robust synthetic pathway for the d3-
isotopologue, and its application in regulated bioanalytical workflows.

Chemical Identity & Structural Analysis

Tolrestat-d3 is characterized by the substitution of three protons with deuterium atoms,
typically on the N-methyl group. This position is metabolically stable and ensures the isotope
label is not lost during proton exchange in agueous media.

Physicochemical Properties
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Feature Tolrestat (Native) Tolrestat-d3 (Labeled)
N-[[6-methoxy-5- N-[[6-methoxy-5-
trifluoromethyl)-1- trifluoromethyl)-1-
IUPAC Name ( y ) ( ‘ )
naphthalenyl]thioxomethyl]-N- naphthalenyl]thioxomethyl]-N-
methylglycine (methyl-d3)glycine
] 1189966-41-1
CAS Number 82964-04-3 (Native) )
(Generic/Analog)
Molecular Formula Ci16H14F3NO3S Ci16H11D3F3NOsS
Molecular Weight 357.35 g/mol 360.37 g/mol
Monoisotopic Mass 357.06 360.08
pKa (Acidic) ~3.5 (Carboxylic acid) ~3.5
LogP 3.7 3.7 (Negligible shift)

Structural Diagram

The core pharmacophore consists of a trifluoromethyl-substituted naphthalene ring linked to a

glycine moiety via a thioamide bridge. The d3-label is located on the sarcosine nitrogen

substituent.
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Figure 1: Structural segmentation of Tolrestat-d3 highlighting the position of the stable isotope

label.

Synthetic Pathway & Methodology

The synthesis of Tolrestat-d3 requires a strategy that introduces the deuterium label late in the

pathway or uses a labeled building block to maximize isotopic purity (>99% D). The most

reliable route utilizes Sarcosine-d3 methyl ester as a key intermediate.
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Retrosynthetic Analysis

The molecule is disconnected at the thioamide bond. The naphthalene core is synthesized
separately, activated, and then coupled with the labeled amino acid. The carbonyl is

subsequently thionated.[1]
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Figure 2: Step-by-step synthetic route for Tolrestat-d3.

Detailed Experimental Protocol
Step 1: Activation of the Naphthalene Core
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» Reagents: 5-(Trifluoromethyl)-6-methoxy-1-naphthalenecarboxylic acid (1.0 eq), Thionyl
Chloride (SOCIz), DMF (cat).

e Procedure: Dissolve the carboxylic acid in anhydrous dichloromethane (DCM). Add a
catalytic amount of DMF followed by dropwise addition of SOCIz (1.5 eq). Reflux for 2 hours
under inert atmosphere (N2). Evaporate solvent to yield the crude acid chloride.

Step 2: Coupling with Deuterated Sarcosine
» Reagents: Sarcosine-d3 methyl ester HCI (1.1 eq), Triethylamine (EtsN, 3.0 eq), DCM.

o Rationale: Using the methyl ester of sarcosine prevents side reactions at the carboxylic acid
site. The d3-label is introduced here via the commercially available N-trideuteromethyl
glycine derivative.

e Procedure: Suspend Sarcosine-d3 methyl ester HCl in DCM with EtsN at 0°C. Slowly add the
acid chloride (dissolved in DCM) to the mixture. Stir at room temperature for 4 hours.
Quench with water, extract with DCM, and dry over NazSOa.

» Result:Methyl N-[[6-methoxy-5-(trifluoromethyl)-1-naphthalenyl]carbonyl]-N-(methyl-
d3)glycinate.

Step 3: Thionation (The Critical Step)

» Reagents: Lawesson’s Reagent (0.6 eq), Anhydrous Toluene.

¢ Mechanism: Lawesson’s reagent selectively converts the amide carbonyl (C=0) to a
thiocarbonyl (C=S) without affecting the ester or the trifluoromethyl group.

e Procedure: Dissolve the amide intermediate in anhydrous toluene. Add Lawesson’s reagent.
[2][1][3][4] Reflux (110°C) for 2—4 hours. Monitor by TLC (the thioamide is typically less polar
and yellow). Cool, filter off precipitates, and concentrate. Purify via silica gel chromatography.

Step 4: Hydrolysis
e Reagents: Lithium Hydroxide (LiOH), THF/Water (3:1).

e Procedure: Dissolve the thioamide ester in THF/Water. Add LiOH (2.0 eq) and stir at room
temperature for 1 hour. Acidify carefully with 1N HCI to pH 3. Extract the precipitate
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(Tolrestat-d3) with Ethyl Acetate. Recrystallize from Ethanol/Water.

Analytical Validation

To ensure the synthesized material is suitable for use as an Internal Standard, it must meet

strict criteria.[5]

Method Acceptance Criteria

Purpose

Absence of singlet at ~3.1 ppm

(corresponding to N-CHs).
1H-NMR (DMSO-de) Presence of aromatic signals

(7.5-8.5 ppm) and O-CHs (4.0

ppm).

Confirms incorporation of
deuterium (silence of N-CHs

protons).

Major peak at m/z 359.1 [M-
Mass Spectrometry (ESI-) H]~. No significant peak at m/z
356.1 (<0.5%).

Confirms isotopic purity and
lack of native drug

interference.

HPLC Purity >98% area under curve (AUC).

Ensures chemical purity.

Applications in Bioanalysis (LC-MS/MS)

Tolrestat-d3 is the gold standard for quantifying Tolrestat in plasma or tissue samples. Its

elution time is virtually identical to Tolrestat, ensuring it experiences the same matrix

suppression/enhancement at the ionization source.

Mass Spectrometry Conditions

Tolrestat is an acidic drug and ionizes best in Negative Electrospray lonization (ESI-) mode.

Source: ESI Negative[6]

Spray Voltage: -3500 V

Mobile Phase: Acetonitrile : 0.1% Formic Acid in Water (Gradient)

Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex)
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MRM Transitions

For Multiple Reaction Monitoring (MRM), the following transitions are recommended for method
development:

Precursor lon Product lon Collision .
Analyte Loss Identity
(Q1) (Q3) Energy (eV)
Decarboxylation
Tolrestat 356.1 [M-H]~ 312.1 15-20
(-CO2)
Naphthalene
Tolrestat 356.1 [M-H]~ 157.0 30-35
fragment
Decarboxylation
Tolrestat-d3 359.1 [M-H]~ 315.1 15-20
(-CO2)

Note: The mass shift of +3 Da is maintained in the product ion (312 vs 315) because the
deuterium label is on the N-methyl group, which remains attached to the core after
decarboxylation.

Protocol: Sample Preparation

e Aliquot: 50 pL human plasma.

IS Addition: Add 10 pL of Tolrestat-d3 working solution (1000 ng/mL in MeOH).

Precipitation: Add 200 pL Acetonitrile (cold). Vortex for 1 min.

Centrifugation: 10,000 x g for 10 min at 4°C.

Injection: Inject 5 uL of the supernatant into the LC-MS/MS.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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